1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one
CAS No.: 650617-20-2
Cat. No.: VC7024393
Molecular Formula: C12H14Cl2N4O2S
Molecular Weight: 349.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650617-20-2 |
|---|---|
| Molecular Formula | C12H14Cl2N4O2S |
| Molecular Weight | 349.23 |
| IUPAC Name | 1-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one |
| Standard InChI | InChI=1S/C12H14Cl2N4O2S/c1-12(2,3)7(19)5-21-11-17-16-8(20-11)4-18-6-15-9(13)10(18)14/h6H,4-5H2,1-3H3 |
| Standard InChI Key | SYSNIBQPXPJRIY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CSC1=NN=C(O1)CN2C=NC(=C2Cl)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C12H13Cl2N5O2S
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Molecular Weight: Approximately 362.24 g/mol
Structural Features
This compound features:
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A 4,5-dichloroimidazole group, which is known for its bioactive properties.
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A 1,3,4-oxadiazole ring, a heterocycle often used in drug design due to its stability and electron-rich nature.
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A thioether linkage connecting the oxadiazole to a dimethylbutanone moiety, which adds hydrophobicity and may influence solubility.
Chemical Representation
The compound can be represented using the following:
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SMILES Notation: CC(C)(C(=O)CSc1nnc(o1)CN2C(=NC(=C2Cl)Cl))C
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InChI Key: Unique identifier for database referencing.
General Synthetic Approach
The synthesis of this compound likely involves:
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Formation of the Oxadiazole Core: Using precursors such as hydrazides and carboxylic acids under cyclization conditions.
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Attachment of the Imidazole Group: Via alkylation or nucleophilic substitution.
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Thioether Formation: Reaction of the oxadiazole with an alkyl halide or thiol derivative.
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Ketone Functionalization: Introducing the dimethylbutanone group through acylation or related reactions.
Example Reaction Conditions
Reactions are typically carried out in solvents like ethanol or dichloromethane under mild to moderate temperatures (50–100°C), often with catalysts such as potassium carbonate or triethylamine.
Medicinal Chemistry
Compounds containing imidazole and oxadiazole rings have demonstrated:
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Antimicrobial Activity: Effective against bacterial and fungal strains.
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Anticancer Properties: The dichloroimidazole moiety may interact with DNA or enzymes involved in cell proliferation.
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Anti-inflammatory Effects: Common in heterocyclic compounds with sulfur linkages.
Material Science
The stability of the oxadiazole ring makes this compound suitable for:
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Optoelectronic Devices: As a component in light-emitting diodes or photovoltaic cells.
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Polymer Additives: Enhancing thermal stability and mechanical properties.
Crystallographic Data
Single-crystal X-ray diffraction may reveal:
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Bond lengths and angles within the heterocyclic rings.
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The spatial arrangement of substituents.
Comparative Analysis
| Feature | Compound Characteristics |
|---|---|
| Functional Groups | Dichloroimidazole, Oxadiazole, Ketone, Thioether |
| Stability | High due to aromaticity in heterocycles |
| Solubility | Moderate; likely soluble in organic solvents like DMSO or DMF |
| Bioactivity Potential | Antimicrobial, anticancer, anti-inflammatory |
| Synthetic Complexity | Medium; requires multi-step synthesis with specialized reagents |
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